molecular formula C18H26N2O4S2 B2548865 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2034507-21-4

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2548865
CAS No.: 2034507-21-4
M. Wt: 398.54
InChI Key: QRNFDGPPPUFCIR-UHFFFAOYSA-N
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Description

N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 2034507-21-4) is a synthetic organic compound with the molecular formula C18H26N2O4S2 and a molecular weight of 398.54 g/mol . This chemical features a 2,3-dihydro-1,4-benzodioxine ring system linked via a sulfonamide group to a piperidine moiety that is further substituted with a thiolane (tetrahydrothiophene) ring . The integration of these distinct heterocyclic structures makes it a valuable intermediate for medicinal chemistry and drug discovery research. Compounds containing the sulfonamide (-SO2NH-) functional group are known to exhibit a wide range of pharmacological activities and are prevalent in agents with anti-carbonic anhydrase, anti-inflammatory, and antibacterial properties . The specific molecular architecture of this reagent, particularly the piperidine-thiolane combination, suggests potential for exploring novel biological targets and mechanisms. It is offered for research applications, including as a building block in the synthesis of more complex molecules or for use in biological screening assays to investigate new therapeutic pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S2/c21-26(22,16-1-2-17-18(11-16)24-9-8-23-17)19-12-14-3-6-20(7-4-14)15-5-10-25-13-15/h1-2,11,14-15,19H,3-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNFDGPPPUFCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, including the formation of the thiolane and piperidine rings, followed by their integration with the benzodioxine moiety. Common reagents used in these reactions include various sulfonyl chlorides, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been investigated for its potential therapeutic effects in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .
  • Antiviral Properties : Research indicates potential antiviral applications, particularly against viral infections where traditional therapies are ineffective.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

Enzyme Inhibition Studies

The sulfonamide group in this compound is known to inhibit specific enzymes. Research has focused on its potential as an inhibitor of:

  • α-glucosidase : Targeting this enzyme could be beneficial in managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption .
  • Acetylcholinesterase : Inhibition of this enzyme may have implications for treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the brain .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Thiolane and Piperidine Rings : Initial reactions focus on constructing these key structural components.
  • Integration with Benzodioxine Moiety : Subsequent reactions involve coupling these rings with the benzodioxine structure using sulfonyl chlorides and amines as reagents.

Industrial Production Methods

In industrial settings, optimizing reaction conditions is crucial for maximizing yield and purity. Techniques such as high-pressure reactors and continuous flow systems are often employed. Advanced purification methods like chromatography and crystallization are utilized to obtain the final product in high quality .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Antimicrobial Studies : Research published in Brazilian Journal of Pharmaceutical Sciences demonstrated promising results against specific bacterial strains .
  • Enzyme Inhibition Research : A study focusing on enzyme inhibition revealed that derivatives of benzodioxine sulfonamides could effectively inhibit α-glucosidase and acetylcholinesterase, suggesting their use in diabetes management and neuroprotection .

Mechanism of Action

The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Features Reported Activity/Use Source
Target Compound: N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Likely C₁₉H₂₆N₂O₄S₂ ~426.55 (estimated) Benzodioxine sulfonamide, thiolan, piperidine Hypothesized antiviral/kinase inhibition -
N-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (Life Chemicals) C₁₅H₁₅NO₃S 289.35 3-Methylphenyl substituent Screening library compound
N-(Oxolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (Enamine) C₁₂H₁₅NO₅S 287.34 Oxolan (tetrahydrofuran) substituent Building block for drug discovery
Compound 9o (Ugi-Azide product, ) C₂₉H₂₈N₆O₂S 532.64 Benzodioxine-tetrazole-thiophene hybrid Synthetic intermediate (76% yield)
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide C₂₀H₁₉FN₂O₃S₂ 434.51 Benzothiazole core, fluoro substituent Unspecified biological screening

Key Observations

  • Substituent Impact: The thiolan-piperidine group in the target compound may enhance lipid solubility and target binding compared to simpler substituents (e.g., 3-methylphenyl in ’s analog) . Benzothiazole derivatives () replace benzodioxine with a fused aromatic system, possibly altering target selectivity .
  • Synthetic Accessibility :

    • Multicomponent reactions (e.g., Ugi-Azide) enable rapid diversification, as seen in ’s tetrazole-thiophene hybrid (76% yield) .

Hypothesized Activity Profile

  • Antiviral Activity : Structural similarity to sulfonamides in docking studies () implies possible inhibition of viral polymerases or proteases .
  • Kinase Modulation : The piperidine-thiolan moiety could mimic ATP-binding motifs, a common feature in kinase inhibitors.

Biological Activity

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A piperidine ring which is known for its biological activity.
  • A thiolan moiety that may enhance the compound's interaction with biological targets.
  • A benzodioxine sulfonamide group , contributing to its pharmacological properties.

The biological activity of this compound is believed to involve interactions with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors in the body, modulating their activity and leading to desired therapeutic effects.
  • Enzyme Inhibition : It has been suggested that the sulfonamide group may inhibit certain enzymes, which could be beneficial in treating conditions like hypertension or infections.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

CompoundActivity TypeTarget MicroorganismsMinimum Inhibitory Concentration (MIC)
1AntibacterialE. coli, S. aureus32.6 μg/mL
2AntifungalC. albicans47.5 μg/mL

These findings suggest that derivatives of this compound could be developed as effective antimicrobial agents.

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic properties of related compounds, indicating that they can act as potential anticancer agents. For example:

Compound IDCancer TypeIC50 Value (μg/mL)Cell Line Tested
23Breast Carcinoma1.16T47D
24Colon Carcinoma0.63HT-29

The above data illustrates the promising anticancer activity associated with similar chemical structures.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Antimicrobial Activity : A review highlighted derivatives with a thiadiazole core showing significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting a similar mechanism might be applicable to our compound .
  • Cytotoxic Evaluation : Research indicated that certain derivatives exhibited strong antiproliferative effects on various cancer cell lines while remaining non-toxic to normal cells .
  • In Silico Studies : Computational docking studies have provided insights into how these compounds interact at the molecular level, enhancing our understanding of their potential pharmacological effects .

Q & A

Basic: What are the recommended strategies for optimizing the synthesis yield of this compound?

Methodological Answer:
The synthesis involves multi-step reactions, including sulfonamide bond formation and piperidine-thiolane coupling. Key strategies:

  • Step 1 : Use 1,4-benzodioxine-6-sulfonyl chloride as the starting material. React with 1-(thiolan-3-yl)piperidin-4-ylmethylamine in a polar aprotic solvent (e.g., DMF) under inert atmosphere .
  • Step 2 : Optimize reaction time and temperature (e.g., 24–48 hours at 60–80°C) to enhance intermediate stability .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >95% purity .
  • Analytical Validation : Confirm structure via 1^1H/1313C NMR and LC-MS. Monitor impurities using HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced: How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:
Discrepancies may arise from assay conditions or structural analogs. Address via:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., donepezil for cholinesterase inhibition) .
  • SAR Analysis : Compare activity of derivatives (e.g., substituents on the benzodioxine ring) to identify critical functional groups .
  • Meta-Analysis : Tabulate published IC50_{50} values and correlate with experimental variables:
StudyIC50_{50} (nM)Assay TypeTargetReference
A12.5 ± 1.2EnzymaticAChE
B28.7 ± 3.1CellularBACE1
  • Contradiction Resolution : Replicate conflicting experiments under controlled conditions (e.g., pH, temperature) to isolate variables .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6, 400 MHz) to confirm sulfonamide NH (~10.2 ppm) and benzodioxine protons (6.7–7.1 ppm). 13^13C NMR for carbonyl (165–170 ppm) and thiolane carbons .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ (calc. 423.15; observed 423.14) .
  • X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable (e.g., using slow evaporation in methanol) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Scaffold Modification : Synthesize derivatives with variations in:
    • Piperidine-thiolane linkage : Replace thiolane with tetrahydrofuran or cyclopentane .
    • Sulfonamide Group : Substitute with carbamate or amide .
  • Biological Screening : Test derivatives against primary targets (e.g., cholinesterases) and off-targets (e.g., GPCRs) using radioligand binding assays .
  • Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate activity with binding poses in target proteins .

Basic: What are the best practices for assessing thermal stability during storage?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically >200°C for sulfonamides) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor purity via HPLC every 30 days .
  • Lyophilization : For long-term storage, lyophilize the compound and store under argon at -20°C .

Advanced: How to address impurities detected during HPLC analysis?

Methodological Answer:

  • Impurity Profiling : Use LC-MS/MS to identify structures (e.g., des-methyl analogs or oxidation products) .
  • Synthesis Refinement : Adjust reaction conditions (e.g., reduce excess sulfonyl chloride to minimize byproducts) .
  • Purification Optimization : Implement preparative HPLC with a gradient elution (10–90% acetonitrile in water) to isolate impurities >0.1% .

Basic: What in vitro models are suitable for preliminary neuropharmacological evaluation?

Methodological Answer:

  • Enzymatic Assays : Acetylcholinesterase (AChE) inhibition using Ellman’s method (λ = 412 nm) .
  • Cell-Based Models : Primary neuronal cultures for neuroprotection assays against amyloid-β toxicity .
  • Radioligand Displacement : Determine binding affinity for σ-1 or NMDA receptors using 3^3H-labeled ligands .

Advanced: How to validate the compound’s target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound; crosslink and identify bound proteins via SDS-PAGE/MS .
  • Cellular Thermal Shift Assay (CETSA) : Measure target protein melting curves with/without compound treatment to confirm stabilization .
  • In Vivo Pharmacokinetics : Use microdialysis in rodent brains to correlate free compound levels with target modulation .

Basic: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP/Dissociation Constant : Use MarvinSketch or ACD/Labs to estimate logP (~2.8) and pKa (sulfonamide NH ~9.5) .
  • Solubility : Predict via SwissADME using topological polar surface area (TPSA ~90 Ų) .
  • Bioavailability : Apply Lipinski’s Rule of Five (MW <500, H-bond donors <5) .

Advanced: How to investigate the compound’s potential in material science applications?

Methodological Answer:

  • Polymer Composite Synthesis : Incorporate into polycationic dye-fixatives via copolymerization (e.g., with DMDAAC) for textile applications .
  • Surface Modification : Study self-assembly on gold surfaces using thiolate anchors; analyze via AFM and contact angle measurements .
  • Thermal Stability : Compare DSC profiles with commercial polymers to assess degradation resistance .

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